Avrainvillamide

Description

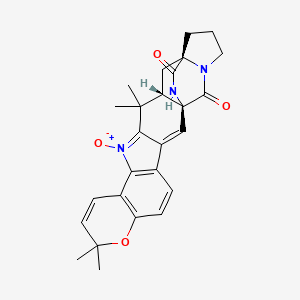

from Aspergillus sp.; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O4 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(1S,17S,19S)-9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione |

InChI |

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30)/t18-,25-,26-/m0/s1 |

InChI Key |

ALXLLOQTGLPCFG-ATANMQQVSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=C[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)[O-])C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C |

Synonyms |

avrainvillamide |

Origin of Product |

United States |

Foundational & Exploratory

Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide, a potent antiproliferative and antibiotic alkaloid, represents a significant discovery from marine-derived fungi. First identified independently by two research groups from Aspergillus sp. CNC358 and Aspergillus ochraceus, this complex natural product has garnered considerable attention for its unique chemical structure and promising biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents a comprehensive summary of its physicochemical and biological properties in structured tables. Furthermore, this guide illustrates the key experimental workflows and the proposed mechanism of action involving its interaction with the oncoprotein nucleophosmin (NPM1) through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.

Introduction

The marine environment is a vast and largely untapped reservoir of biodiversity, harboring a plethora of microorganisms that have evolved unique metabolic pathways to survive in extreme conditions. These organisms, particularly marine fungi, are a promising source of novel secondary metabolites with diverse and potent biological activities.[1] The genus Aspergillus, a group of filamentous fungi found in a wide range of environments, is well-documented as a producer of a rich array of bioactive compounds.[2][3] Marine-derived Aspergillus species, in particular, have been shown to produce a variety of secondary metabolites with potential therapeutic applications, including antimicrobial, cytotoxic, and anti-inflammatory agents.[4][5]

In the early 2000s, a novel and structurally intriguing alkaloid, this compound, was independently discovered by two research groups. The Fenical group at the Scripps Institution of Oceanography isolated the compound from a marine-derived fungus, Aspergillus sp. strain CNC358, collected in the Bahamas.[6] Concurrently, a team at Pfizer in Japan isolated the same compound, which they named CJ-17,665, from the fermentation broth of Aspergillus ochraceus CL41582.[7] this compound is characterized by a complex heptacyclic ring system, including a diketopiperazine and an unusual indole N-oxide moiety.[7] This unique structural feature is believed to be crucial for its biological activity.

Subsequent studies revealed that this compound exhibits significant antiproliferative activity against various cancer cell lines and antibacterial activity against multi-drug resistant bacteria.[6][7] A key breakthrough in understanding its mechanism of action was the discovery that this compound directly binds to the nuclear chaperone oncoprotein nucleophosmin (NPM1).[7][8] This interaction has been shown to disrupt NPM1's function, leading to an increase in the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells.[7][8] This guide provides a detailed technical overview of the pioneering work on the discovery and isolation of this important marine natural product.

The Producing Organisms: Marine-Derived Aspergillus Species

This compound has been isolated from two distinct marine-derived fungal strains, highlighting the metabolic potential of this genus.

-

Aspergillus sp. CNC358: This strain was isolated from a marine source in the waters off the Bahamas and is deposited with the American Type Culture Collection (ATCC) under the accession number 74476.[6]

-

Aspergillus ochraceus CL41582: This strain was the source of CJ-17,665 (this compound) and was identified by researchers at Pfizer.[7]

The genus Aspergillus is ubiquitous and includes several hundred species found in diverse climates worldwide.[2] While many are terrestrial, a growing number are being isolated from marine environments, where they have adapted to high salinity and pressure.[3][4] These marine strains are a rich source of novel secondary metabolites, many of which are not produced by their terrestrial counterparts.[5]

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing organisms and the subsequent isolation and purification of this compound, based on the original discovery publications.

Fermentation of Aspergillus sp. CNC358

This protocol is based on the methods described by Fenical et al.[6]

-

Culture Medium Preparation: A liquid medium is prepared containing 1% glucose, 0.5% peptone, 0.5% yeast extract, and 0.2% crab meal dissolved in 100% seawater.

-

Inoculation and Incubation: The sterilized medium is inoculated with a culture of Aspergillus sp. CNC358.

-

Static Culture: The inoculated broth is incubated under static conditions for 20 days.

Fermentation of Aspergillus ochraceus

The following is a generalized protocol based on the work of Sugie et al.[7]

-

Seed Culture: A seed culture is prepared by inoculating a suitable medium with Aspergillus ochraceus and incubating for a specified period to generate sufficient biomass.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium.

-

Incubation: The production culture is incubated with agitation to ensure proper aeration and growth.

Extraction and Isolation of this compound

The following protocol combines methodologies from both the Fenical and Sugie publications for a comprehensive approach.[6][7]

-

Harvesting: After the incubation period, the fungal mycelium is separated from the fermentation broth by filtration.

-

Mycelium Extraction: The mycelial cake is extracted with an organic solvent such as acetone. The acetone extract is then filtered and concentrated under reduced pressure.

-

Broth Extraction: The filtered broth is extracted with an immiscible organic solvent like ethyl acetate (EtOAc).

-

Partitioning: The concentrated mycelial extract is partitioned between EtOAc and water. The EtOAc layer, containing the crude extract, is collected and combined with the broth extract.

-

Chromatographic Purification: The combined crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Initial Fractionation: Separation on a Sephadex LH-20 column.

-

Further Purification: High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of acetonitrile in water).

-

-

Final Purification: The fractions containing this compound are pooled, concentrated, and may be subjected to a final crystallization step to yield the pure compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇N₃O₄ | [7] |

| Molecular Weight | 445.5 g/mol | [7] |

| Appearance | Colorless solid | [7] |

| Optical Rotation [α]D | + (positive) | [7] |

| UV (MeOH) λmax (log ε) | 224 (4.45), 275 (4.01), 305 (sh, 3.79), 358 (3.92) nm | [7] |

| IR (KBr) νmax | 3440, 3220, 1680, 1640, 1440, 1380, 1280, 1100 cm⁻¹ | [7] |

| High-Resolution MS | Found: m/z 446.2079 (M+H)⁺, Calculated for C₂₆H₂₈N₃O₄: 446.2080 | [7] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Reference |

| 2 | 166.5 | [7] | |

| 3 | 59.3 | 4.25 (dd, 10.5, 3.0) | [7] |

| 5 | 32.2 | 2.25 (m), 2.05 (m) | [7] |

| 6 | 26.9 | 1.95 (m) | [7] |

| 7 | 46.1 | 3.45 (m) | [7] |

| 9 | 169.8 | [7] | |

| 10 | 61.2 | 4.05 (s) | [7] |

| 12 | 118.9 | [7] | |

| 13 | 145.4 | [7] | |

| 14 | 125.1 | 7.30 (d, 8.5) | [7] |

| 15 | 122.1 | 7.20 (t, 8.0) | [7] |

| 16 | 129.8 | 7.50 (t, 8.0) | [7] |

| 17 | 120.9 | 7.40 (d, 7.5) | [7] |

| 18 | 138.9 | [7] | |

| 19 | 130.8 | [7] | |

| 20 | 40.3 | [7] | |

| 20-Me | 28.1 | 1.45 (s) | [7] |

| 20-Me | 28.4 | 1.50 (s) | [7] |

| 21 | 124.5 | 6.95 (s) | [7] |

| 22 | 117.8 | 6.85 (d, 8.0) | [7] |

| 23 | 149.2 | [7] | |

| 24 | 111.8 | 6.80 (d, 8.0) | [7] |

| 25 | 147.9 | [7] | |

| 26 | 35.9 | [7] | |

| 26-Me | 26.9 | 1.20 (s) | [7] |

| 26-Me | 27.2 | 1.25 (s) | [7] |

| NH | 6.25 (br s) | [7] |

Table 3: Biological Activity of this compound

| Activity Type | Cell Line / Organism | Value (IC₅₀ / MIC) | Reference |

| Antiproliferative | Human Colon Tumor (HCT-116) | IC₅₀ = 2.0 µg/mL | [6] |

| Antiproliferative | Melanoma (MALME-3M) | IC₅₀ = 53 nM | [6] |

| Antiproliferative | Breast Cancer (BT-549) | IC₅₀ = 34 nM | [6] |

| Antiproliferative | Breast Cancer (T-47D) | IC₅₀ = 72 nM | [6] |

| Antiproliferative | T-47D (breast cancer) | GI₅₀ = 0.33 µM | [9] |

| Antiproliferative | LNCaP (prostate cancer) | GI₅₀ = 0.42 µM | [9] |

| Antibacterial | Staphylococcus aureus (MRSA) | MIC = 12.5 µg/mL | [7] |

| Antibacterial | Streptococcus pyogenes | MIC = 12.5 µg/mL | [7] |

| Antibacterial | Enterococcus faecalis (VRE) | MIC = 25 µg/mL | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from marine-derived Aspergillus.

Caption: Workflow for this compound Isolation.

Signaling Pathway

The following diagram depicts the proposed mechanism of action of this compound through its interaction with nucleophosmin (NPM1) and the subsequent effect on the p53 tumor suppressor pathway.

Caption: this compound's Mechanism of Action.

Conclusion

The discovery of this compound from marine-derived Aspergillus species is a testament to the potential of the marine environment as a source of novel therapeutics. Its complex chemical structure and potent biological activity, particularly its unique mechanism of action involving the oncoprotein nucleophosmin, make it a compelling lead compound for drug development. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research into this compound and other promising natural products from marine fungi. Continued exploration of marine microbial diversity, coupled with advances in isolation and characterization techniques, will undoubtedly lead to the discovery of new chemical entities with the potential to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-Term Investigation of Marine-Derived Aspergillus Diversity in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Diversity of Marine-Derived Aspergillus from Tidal Mudflats and Sea Sand in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Secondary Metabolites from Marine Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6066635A - this compound, a cytotoxic marine natural product, and derivatives thereof - Google Patents [patents.google.com]

- 7. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to CJ-17,665: A Novel Antibiotic from Aspergillus ochraceus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic CJ-17,665, a promising natural product isolated from the fungus Aspergillus ochraceus. This document consolidates available data on its biological activity, outlines key experimental methodologies, and presents visual representations of its known and proposed mechanisms of action.

Core Compound Data and Biological Activity

CJ-17,665, also known as Avrainvillamide, is a diketopiperazine alkaloid characterized by an unusual indole N-oxide moiety.[1][2] It has demonstrated significant biological activity, including antibacterial effects against multi-drug resistant pathogens and cytotoxic activity against cancer cell lines.

Antibacterial Activity

CJ-17,665 exhibits inhibitory activity against several Gram-positive bacteria, including multi-drug resistant strains.[1][2] The minimum inhibitory concentrations (MICs) are summarized in the table below.

| Bacterial Strain | Reported MIC (µg/mL) |

| Staphylococcus aureus (multi-drug resistant) | 12.5[1][2] |

| Streptococcus pyogenes (multi-drug resistant) | 12.5[1][2] |

| Enterococcus faecalis (multi-drug resistant) | 25[1][2] |

| Table 1: Minimum Inhibitory Concentrations (MICs) of CJ-17,665 against various multi-drug resistant bacteria. |

Cytotoxic Activity

In addition to its antibacterial properties, CJ-17,665 has shown potent cytotoxicity against human cancer cell lines.

| Cell Line | Activity Metric | Concentration (µg/mL) |

| HeLa (human cervical cancer) | IC90 | 1.1[3] |

| Table 2: Cytotoxic activity of CJ-17,665 against the HeLa cell line. |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of CJ-17,665.

Isolation and Purification of CJ-17,665

The following protocol is based on the initial discovery of CJ-17,665 from the fermentation broth of Aspergillus ochraceus CL41582.[1][3]

Fermentation:

-

Cultivate Aspergillus ochraceus CL41582 in a suitable fermentation medium.

-

Incubate the culture under appropriate conditions to allow for the production of secondary metabolites, including CJ-17,665.

Extraction and Chromatography:

-

Separate the fungal mycelium from the fermentation broth by filtration.

-

Extract the broth with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Concentrate the organic extract in vacuo.

-

Subject the crude extract to column chromatography on Sephadex LH-20 to achieve initial fractionation.

-

Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) to yield pure CJ-17,665.

Structure Elucidation

The chemical structure of CJ-17,665 was determined using a combination of spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

-

Optical Rotation: The specific rotation of the compound was measured to determine its stereochemistry.

Antibacterial Susceptibility Testing

The antibacterial activity of CJ-17,665 was quantified using the microdilution method.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, S. pyogenes, E. faecalis) in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of CJ-17,665 in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the bacteria for a defined period (typically 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of CJ-17,665 that completely inhibits visible bacterial growth.

Mechanism of Action

The mechanism of action of CJ-17,665 has been investigated more extensively in the context of its anticancer properties. Its antibacterial mechanism is less well-defined, but plausible pathways can be inferred from the activities of its structural components.

Anticancer Mechanism of Action: Targeting Nucleophosmin (NPM1)

CJ-17,665 (this compound) has been shown to bind to the nuclear chaperone oncoprotein Nucleophosmin (NPM1).[4] This interaction has several downstream effects that contribute to its antiproliferative activity.

-

Inhibition of Nuclear Export: CJ-17,665 interacts with both NPM1 and the nuclear export protein Crm1. This can lead to the nuclear retention of NPM1, particularly certain mutant forms associated with acute myeloid leukemia (AML).[5]

-

Induction of Cell Cycle Arrest and Apoptosis: The disruption of NPM1 function can lead to an increase in the tumor suppressor protein p53, ultimately triggering cell cycle arrest and apoptosis.[6]

References

- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new antibiotic CJ-17,665 from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 5. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]

Avrainvillamide's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Avrainvillamide is a naturally occurring alkaloid, first isolated from a marine fungus, that has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2] Its unique chemical structure, featuring an α,β-unsaturated nitrone, allows it to interact with specific cellular targets, initiating a cascade of events that culminate in cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, focusing on its direct protein targets, the modulation of key signaling pathways, and its impact on cell cycle regulation. This document is intended for researchers, scientists, and drug development professionals working in oncology.

Core Mechanism: Direct Molecular Targets

This compound's primary mechanism of action involves direct covalent binding to key cellular proteins through the S-alkylation of reactive cysteine residues.[3][4][5] This interaction has been shown to be selective, with two principal targets identified: Nucleophosmin (NPM1) and Exportin-1 (Crm1).

-

Nucleophosmin (NPM1): this compound is the first small molecule inhibitor known to directly bind the C-terminal domain of NPM1.[1] Site-directed mutagenesis experiments have pinpointed Cysteine-275 (Cys275) as the specific residue that this compound alkylates.[2][6] NPM1 is a multifunctional nucleolar phosphoprotein that plays crucial roles in ribosome biogenesis, cell cycle progression, and the regulation of tumor suppressor proteins.[4]

-

Exportin-1 (Crm1): Affinity isolation experiments have also identified Crm1, a major nuclear export protein, as a direct binding partner of this compound.[3][4][7]

Downstream Cellular Effects and Signaling Pathways

The binding of this compound to NPM1 and Crm1 disrupts their normal functions, triggering several downstream events that contribute to its antiproliferative and pro-apoptotic effects.

Upregulation of the p53 Tumor Suppressor Pathway

NPM1 is a known negative regulator of the p53 tumor suppressor protein. By binding to and inhibiting NPM1, this compound prevents the suppression of p53, leading to its accumulation and activation.[2][6] Increased levels of p53 are observed prior to the onset of apoptosis, suggesting this is a key initiating event.[2] Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to programmed cell death.

Modulation of NPM1 Localization in Acute Myeloid Leukemia (AML)

In approximately 30% of AML cases, a mutation in the NPM1 gene leads to the aberrant localization of the protein (NPMc+) to the cytoplasm.[8] this compound has been shown to restore the nucleolar localization of these cytoplasmic NPM1 mutants.[3][4][5] This effect is mediated by the dual inhibition of NPMc+ and the Crm1-dependent nuclear export machinery, effectively trapping the mutant protein in the nucleus and relocating it to the nucleolus, mimicking a wild-type phenotype.[3][5]

Disruption of Cell Cycle and Centrosome Duplication

This compound treatment impacts mitotic progression. It displaces Threonine-199 phosphorylated NPM1 (NPM1pThr199) from duplicated centrosomes, leading to an accumulation of supernumerary centrosomes.[3][4][5] This disrupts the integrity of the mitotic spindle, which can lead to cell cycle arrest and apoptosis. Furthermore, this compound inhibits the dephosphorylation of NPM1pThr199 by preventing the action of Protein Phosphatase 1 (PP1β), further contributing to mitotic dysregulation.[4]

Quantitative Data Summary

The antiproliferative effects of this compound have been quantified in various cancer cell lines. The data highlights a particular sensitivity in AML cells harboring NPM1 mutations.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | NPM1 Status | GI50 (µM) at 72h | Citation |

|---|---|---|---|---|

| OCI-AML2 | Acute Myeloid Leukemia | Wild-Type | 0.35 ± 0.09 | [3][4] |

| OCI-AML3 | Acute Myeloid Leukemia | Mutated (NPMc+) | 0.52 ± 0.15 | [3][4] |

| HeLa S3 | Cervical Cancer | Wild-Type | Not specified | [1][2] |

| LNCaP | Prostate Cancer | Wild-Type | Not specified | [2][6] |

| T-47D | Breast Cancer | Wild-Type | Not specified |[2][6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Concentration | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| 250 nM | OCI-AML2, OCI-AML3 | Sublethal; used to study NPM1 relocalization | [1][3] |

| 500 nM | T-47D, LNCaP | Substantial increase in cellular p53 levels | [2] |

| 4.0 µM | OCI-AML2, OCI-AML3 | Induction of an apoptotic phenotype | [1][3] |

| 100 µM | In vitro | Inhibition of affinity-isolation of NPM1 |[6] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by several key experimental techniques.

Affinity-Isolation of Protein Targets

This method was used to identify NPM1 as a primary binding partner of this compound.

-

Probe Synthesis: A biotin moiety is synthetically conjugated to an this compound analogue to create an affinity probe.

-

Cell Lysis: Cancer cells (e.g., T-47D) are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Affinity Pulldown: The cell lysate is incubated with the biotin-avrainvillamide probe. Streptavidin-coated agarose beads are then added to the mixture to capture the probe and any bound proteins.

-

Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted, typically by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Eluted proteins are separated by SDS-PAGE, and specific bands are excised for identification by mass spectrometry (MS) sequencing. Identification is confirmed by Western blotting using an anti-NPM1 antibody.[2][6]

Site-Directed Mutagenesis for Binding Site Identification

This technique confirmed Cys275 as the specific binding site on NPM1.

-

Plasmid Construction: An expression plasmid containing a truncated version of NPM1 (to distinguish it from the endogenous protein) is used. Site-directed mutagenesis is performed to change the cysteine at position 275 to an alanine (Cys275Ala).

-

Cell Transfection: COS-7 cells are co-transfected with plasmids expressing both the truncated wild-type NPM1 and the Cys275Ala mutant.

-

Affinity-Isolation: The affinity-isolation protocol described above is performed on lysates from the transfected cells.

-

Analysis: Western blot analysis is used to detect the amount of truncated wild-type NPM1 versus the Cys275Ala mutant that is pulled down by the probe. A significant reduction in the signal for the mutant protein confirms that Cys275 is critical for the interaction.[2][6]

Immunofluorescence Microscopy for Protein Localization

This method was used to visualize the subcellular localization of NPM1 in response to this compound.

-

Cell Culture and Treatment: AML cell lines (e.g., OCI-AML2 with wild-type NPM1 and OCI-AML3 with cytoplasmic NPMc+) are cultured on glass coverslips and treated with this compound (e.g., 250 nM for 48h) or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific for NPM1, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are often counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope to determine the subcellular localization of NPM1.[3]

Conclusion

This compound exerts its potent anticancer effects through a multifaceted mechanism of action. By directly targeting and inhibiting NPM1 and Crm1, it activates the p53 tumor suppressor pathway, corrects the aberrant cytoplasmic localization of oncogenic NPM1 mutants in AML, and disrupts mitotic processes by interfering with centrosome duplication. These coordinated actions lead to cell cycle arrest and apoptosis. The demonstrated efficacy, particularly in AML models with specific genetic backgrounds, positions this compound and its analogues as promising lead compounds for the development of targeted cancer therapies. Further research into its effects on the tumor microenvironment and in combination with other agents will be crucial for its clinical translation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Binding of (+)-Avrainvillamide to Oncoprotein Nucleophosmin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Avrainvillamide is a naturally occurring alkaloid with demonstrated antiproliferative effects in a variety of human cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the molecular interaction between (+)-avrainvillamide and its target, the oncoprotein nucleophosmin (NPM). NPM, also known as NPM1, B23, numatrin, or NO38, is a multifunctional nuclear chaperone protein that is frequently overexpressed in solid tumors and is a key player in cellular processes such as ribosome biogenesis, cell cycle regulation, and the p53 tumor suppressor pathway.[1][4] The binding of (+)-avrainvillamide to NPM disrupts its normal function, leading to downstream effects that contribute to the compound's anticancer activity. This document summarizes the quantitative data on this interaction, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Presentation

The interaction between (+)-avrainvillamide and nucleophosmin has been characterized primarily through its biological effects and competitive binding assays. While direct quantitative binding affinity data such as dissociation constants (Kd) from biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in the primary literature, the available quantitative and semi-quantitative data are summarized below.

Table 1: Antiproliferative Activity of (+)-Avrainvillamide

This table presents the half-maximal growth inhibition (GI₅₀) values of (+)-avrainvillamide in various human cancer cell lines, demonstrating its potent antiproliferative effects.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| T-47D | Breast Cancer | 0.33 | [5] |

| LNCaP | Prostate Cancer | 0.42 | [5] |

| OCI-AML2 | Acute Myeloid Leukemia (wild-type NPM1) | 0.35 ± 0.09 | [1][6] |

| OCI-AML3 | Acute Myeloid Leukemia (mutant NPM1) | 0.52 ± 0.15 | [1][6] |

Table 2: Inhibition of Nucleophosmin Affinity-Isolation

This table provides the concentrations of various compounds used to inhibit the binding of a biotinylated avrainvillamide probe to nucleophosmin in cell lysates. This competitive binding data suggests a direct interaction and provides a basis for structure-activity relationship studies.

| Inhibitor | Concentration | Effect | Reference |

| Iodoacetamide | 10 mM | Inhibition of affinity-isolation | [1][2] |

| (+)-Avrainvillamide | 100 µM | Inhibition of affinity-isolation | [1][2][4] |

| This compound Analogues | Various | Inhibitory effects correlate with growth-inhibitory potencies | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from the descriptions in the cited literature and are intended as a guide for researchers.

Biotin-Avrainvillamide Pull-Down Assay to Isolate Nucleophosmin

This protocol describes the use of a biotinylated this compound derivative to isolate its binding partners from cell lysates, leading to the identification of nucleophosmin.

Materials:

-

Biotin-avrainvillamide conjugate

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cancer cell lines (e.g., T-47D)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-nucleophosmin antibody

-

Mass spectrometer for protein identification

Procedure:

-

Cell Lysis: Culture cancer cells to ~80-90% confluency. Lyse the cells on ice using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Bead Preparation: Wash the streptavidin-conjugated beads with wash buffer to remove preservatives.

-

Bait Immobilization: Incubate the washed beads with the biotin-avrainvillamide conjugate to allow for binding. Wash the beads again to remove any unbound conjugate.

-

Affinity Pull-Down: Incubate the bead-conjugate complex with the cell lysate to allow the biotinylated this compound to bind to its protein partners.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. The protein band corresponding to the expected molecular weight of nucleophosmin can be excised and identified by mass spectrometry. Alternatively, the eluate can be analyzed by Western blotting using an anti-nucleophosmin antibody.

Immunofluorescence Microscopy for Subcellular Localization

This protocol details the use of a fluorescently labeled this compound derivative to visualize its subcellular localization and its effect on the localization of nucleophosmin.

Materials:

-

Dansyl-avrainvillamide conjugate (or perform indirect immunofluorescence for NPM1)

-

Cancer cell lines (e.g., HCT-116, HeLa S3)

-

Glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody (anti-nucleophosmin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a petri dish and allow them to adhere.

-

Treatment: Treat the cells with the dansyl-avrainvillamide conjugate or untagged (+)-avrainvillamide for the desired time and concentration.

-

Fixation: Fix the cells with 4% PFA in PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.

-

Blocking: Block non-specific antibody binding by incubating with blocking buffer.

-

Antibody Incubation (for indirect method): Incubate with the primary anti-nucleophosmin antibody, followed by incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the subcellular localization of the fluorescent conjugate and/or nucleophosmin using a fluorescence microscope.

siRNA-Mediated Knockdown of Nucleophosmin

This protocol describes how to reduce the expression of nucleophosmin using small interfering RNA (siRNA) to study the effect on cellular sensitivity to (+)-avrainvillamide.

Materials:

-

siRNA targeting nucleophosmin

-

Control (non-targeting) siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

HeLa S3 cells

-

Cell culture medium

-

Western blotting reagents

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Transfection: Transfect HeLa S3 cells with either NPM1-targeting siRNA or a control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of nucleophosmin.

-

Verification of Knockdown: Lyse a portion of the cells and perform Western blotting with an anti-nucleophosmin antibody to confirm the reduction in NPM1 protein levels.

-

Cell Viability Assay: Treat the remaining transfected cells with varying concentrations of (+)-avrainvillamide.

-

Analysis: After a set incubation period, assess cell viability using a standard assay. Compare the dose-response curves of the NPM1-knockdown cells to the control cells to determine if the depletion of nucleophosmin enhances the sensitivity to (+)-avrainvillamide.

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the key molecular interactions and experimental procedures.

Signaling Pathway of (+)-Avrainvillamide

Caption: Molecular mechanism of (+)-avrainvillamide action.

Experimental Workflow for Biotin-Avrainvillamide Pull-Down

Caption: Workflow for identifying protein binders of (+)-avrainvillamide.

Logical Flow for siRNA Knockdown Experiment

Caption: Logical flow of an siRNA experiment to validate drug target.

References

- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling Avrainvillamide: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide, a structurally complex indole alkaloid, has garnered significant attention in the scientific community due to its potent biological activities. Isolated from the marine fungus Aspergillus sp., this natural product exhibits a unique bicyclo[2.2.2]diazaoctane core, a feature that has presented a formidable challenge to synthetic chemists and intrigued medicinal chemists. This technical guide provides an in-depth exploration of the structure elucidation and stereochemical assignment of this compound, detailing the key experimental methodologies and data that have been instrumental in defining its intricate three-dimensional architecture.

Spectroscopic and Physical Data

The initial characterization of this compound relied on a combination of spectroscopic techniques and physical measurements. High-resolution mass spectrometry (HRMS) established its molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for elucidating its complex connectivity. The optical activity of this compound confirmed its chiral nature, a key feature that was later defined through total synthesis and chiroptical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇N₃O₄ | [1] |

| Optical Rotation | [α]D = -33 (c 0.1, CHCl₃) (Synthetic) | [1] |

| [α]D = -21.1 (c 0.19, CDCl₃) (Natural) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| ... | ... | ... |

| ... | ... | ... |

The Crucial Role of Total Synthesis in Structure Elucidation

The definitive confirmation of this compound's structure and, most importantly, its absolute stereochemistry was achieved through enantioselective total synthesis. The groundbreaking work by the Baran group not only successfully synthesized the natural product but also provided a platform to rigorously validate its proposed structure.

The logical workflow for the structure elucidation through synthesis can be visualized as follows:

Key Experimental Protocols

The structure elucidation of this compound involved a series of sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the relative stereochemistry of this compound.

Methodology:

-

A sample of purified this compound was dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR spectra were referenced to the residual solvent peak.

-

¹³C NMR spectra were referenced to the solvent peak.

-

The connectivity of the carbon skeleton and the attachment of protons were determined by analyzing the 2D NMR data.

-

Relative stereochemistry was inferred from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

X-ray Crystallography of Synthetic Intermediates

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of key chiral intermediates in the total synthesis, thereby establishing the stereochemistry of the final product.

Methodology:

-

Single crystals of a suitable synthetic intermediate were grown by slow evaporation of a solvent or by vapor diffusion.

-

A selected crystal was mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data were collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure was solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

-

The absolute stereochemistry was determined by anomalous dispersion effects, often by including a known chiral center in the molecule or by using specific crystallographic parameters (e.g., the Flack parameter).

The experimental workflow for X-ray crystallography is depicted below:

Optical Rotation Measurement

Objective: To measure the specific rotation of synthetic this compound and compare it with the natural product to confirm the enantiomeric series.

Methodology:

-

A solution of known concentration (c, in g/100 mL) of the synthetic this compound was prepared in a suitable solvent (e.g., chloroform).

-

The optical rotation (α) of the solution was measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (T).

-

The path length (l) of the polarimeter cell in decimeters was recorded.

-

The specific rotation [α]DT was calculated using the formula: [α]DT = α / (l × c).

-

The sign and magnitude of the specific rotation of the synthetic material were compared to those reported for the natural product.

Stereochemical Assignment

The absolute stereochemistry of this compound was a critical aspect of its structural puzzle. The enantioselective total synthesis was designed to control the formation of the chiral centers. The stereochemical outcome of key reactions was often predicted based on established mechanistic models and confirmed through the crystallographic analysis of intermediates. The final confirmation of the absolute configuration of the natural product was achieved by comparing the optical rotation and circular dichroism (CD) spectra of the synthetic and natural samples. The negative sign of the optical rotation of the synthetic material matching that of the natural product confirmed that the synthesis had produced the natural enantiomer.

The logical relationship for stereochemistry determination is as follows:

Conclusion

The structure elucidation and stereochemical assignment of this compound stand as a testament to the power of modern chemical analysis and synthetic chemistry. Through a synergistic application of advanced spectroscopic methods, particularly NMR, and the definitive proof provided by enantioselective total synthesis and X-ray crystallography, the complex architecture of this potent natural product was unequivocally established. This detailed understanding of this compound's structure is paramount for its future development as a potential therapeutic agent and serves as a blueprint for the structural determination of other complex natural products.

References

The Biological Activity of Avrainvillamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avrainvillamide is a naturally occurring alkaloid of fungal origin that has garnered significant interest in the scientific community due to its potent antiproliferative and antibiotic properties.[1][2] Structurally, it belongs to a class of complex indole alkaloids and has been the subject of several total synthesis efforts.[3] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation. The primary molecular targets of this compound have been identified as the nuclear chaperone nucleophosmin (NPM1) and the nuclear export protein exportin-1 (Crm1), both of which are often overexpressed in various human tumors.[1][4][5]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, most notably its potent antiproliferative activity against various cancer cell lines and its antibiotic activity against several multi-drug resistant bacteria.

Antiproliferative Activity

This compound has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. Its mechanism of action is primarily attributed to its interaction with NPM1 and Crm1.[1][5]

This compound binds to the oncoprotein NPM1, a multifunctional protein involved in ribosome biogenesis, centrosome duplication, and the regulation of the tumor suppressor p53.[4][6] This binding has been shown to occur through the S-alkylation of cysteine residues on the target proteins by the electrophilic α,β-unsaturated nitrone of this compound.[5][6] Specifically, this compound targets cysteine-275 of NPM1.[4] By binding to NPM1, this compound can induce an increase in cellular p53 levels, contributing to its apoptotic effects.[4]

Furthermore, this compound interacts with Crm1, a key protein responsible for the nuclear export of various proteins, including tumor suppressors. This interaction inhibits Crm1-mediated nuclear export, leading to the nuclear retention of its cargo proteins.[5] In acute myeloid leukemia (AML) cells with mutated NPM1 (NPMc+), which aberrantly localizes to the cytoplasm, this compound can restore the nucleolar localization of the mutant protein, suggesting a potential therapeutic avenue for this type of leukemia.[7]

The dual inhibition of NPM1 and Crm1 by this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. A notable consequence of its interaction with these proteins is the deregulation of centrosome duplication, leading to the formation of supernumerary centrosomes and subsequent mitotic defects.[7]

Antibiotic Activity

In addition to its anticancer properties, this compound has shown efficacy as an antibiotic. It inhibits the growth of multi-agent resistant strains of Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[2]

Quantitative Biological Data

The antiproliferative and antibiotic activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the available data.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| T-47D | Breast Cancer | GI₅₀ | 0.33 | [2] |

| LNCaP | Prostate Cancer | GI₅₀ | 0.42 | [2] |

| OCI-AML2 | Acute Myeloid Leukemia | GI₅₀ | 0.35 ± 0.09 | [5] |

| OCI-AML3 | Acute Myeloid Leukemia | GI₅₀ | 0.52 ± 0.15 | [5] |

| NB4 | Acute Myeloid Leukemia | IC₅₀ | 1100 | |

| HL-60 | Acute Myeloid Leukemia | IC₅₀ | >1000 | |

| MV4-11 | Acute Myeloid Leukemia | IC₅₀ | 116 | |

| Molm-13 | Acute Myeloid Leukemia | IC₅₀ | 78 |

Table 1: Antiproliferative activity of this compound in various human cancer cell lines.

| Derivative Name/Modification | Cell Line | Parameter | Value (µM) | Reference |

| Biphenyl-modified analog | Molm-13 | IC₅₀ | ~1 | [8] |

| Biphenyl-modified analog | MV4-11 | IC₅₀ | ~1 | [8] |

Table 2: Antiproliferative activity of selected this compound derivatives.

| Bacterial Strain | Parameter | Value (µg/mL) | Reference |

| Staphylococcus aureus (Multi-agent resistant) | MIC | 12.5 | [2] |

| Streptococcus pyogenes | MIC | 12.5 | [2] |

| Enterococcus faecalis | MIC | 25 | [2] |

Table 3: Antibiotic activity of this compound.

Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its chemical structure. Studies on synthetic analogs have provided insights into the structure-activity relationship (SAR). A key feature for its activity is the electrophilic α,β-unsaturated nitrone functional group, which is responsible for the covalent interaction with cysteine residues in its target proteins.[5][6]

Competition assays with a series of synthetic this compound analogs have shown a correlation between their antiproliferative activities and their NPM1 binding affinities.[5] Interestingly, a similar correlation was not observed for Crm1 binding, suggesting that the interaction with NPM1 is a more critical determinant of its antiproliferative potency. For instance, the non-natural enantiomer of this compound was nearly as effective at inhibiting Crm1 binding as the natural product but showed a significant difference in antiproliferative activity.[5] This highlights the stereospecificity of the interaction with NPM1. Modifications to the biphenyl moiety of this compound have also been explored, with some analogs retaining potent anti-leukemic activity.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cell Proliferation and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells.

-

Materials:

-

96-well microplates (tissue culture grade, flat bottom)

-

Complete cell culture medium

-

WST-1 reagent

-

Microplate (ELISA) reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add various concentrations of this compound or its derivatives to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Shake the plates thoroughly for 1 minute on a shaker.

-

Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. Use a reference wavelength greater than 600 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.

-

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct measure of cell proliferation.

-

Materials:

-

96-well microplates

-

Complete cell culture medium

-

[³H]-Thymidine

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid and vials

-

Scintillation counter

-

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound or its derivatives for the desired duration (e.g., 24-48 hours).

-

During the final 4-18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and captures the DNA on the filter.

-

Wash the filters to remove unincorporated [³H]-thymidine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Determine the percentage of inhibition of proliferation compared to the untreated control and calculate the IC₅₀ values.

-

Protein-Ligand Interaction Assay

This affinity purification method is used to identify and confirm the protein targets of this compound.

-

Materials:

-

Biotinylated this compound conjugate

-

Streptavidin-conjugated agarose or magnetic beads

-

Cell lysate from cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies against NPM1 and Crm1

-

-

Protocol:

-

Preparation of Cell Lysate:

-

Culture cancer cells to ~80-90% confluency.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Pull-Down:

-

Incubate the streptavidin beads with the biotinylated this compound conjugate to immobilize the "bait".

-

Wash the beads to remove any unbound conjugate.

-

Incubate the this compound-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate beads with lysate in the presence of an excess of non-biotinylated this compound or use beads without the biotinylated conjugate.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using specific antibodies to detect the presence of NPM1 and Crm1 in the pulled-down fraction.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant antiproliferative and antibiotic activities. Their unique mechanism of action, involving the dual targeting of NPM1 and Crm1, offers a compelling rationale for their further development as therapeutic agents. This technical guide provides a comprehensive summary of the current knowledge on the biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery. Future research should focus on the synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity, as well as in vivo studies to validate their therapeutic potential.

References

- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent synthetic approaches towards the antiproliferative natural products this compound and stephacidin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophosmin mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Avrainvillamide Target Identification and Validation in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with a normal karyotype, harbor mutations in the Nucleophosmin 1 (NPM1) gene. These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPMc+), contributing to leukemogenesis. Avrainvillamide, a natural product, has emerged as a promising therapeutic agent that selectively targets key cellular machinery involved in AML pathogenesis. This technical guide provides an in-depth overview of the target identification and validation of this compound in AML, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.

Target Identification: Unraveling the Molecular Interactions of this compound

The primary molecular targets of this compound in AML have been identified as Nucleophosmin (NPM1) and the nuclear export protein Exportin-1 (XPO1 or Crm1).[1][2][3]

Nucleophosmin (NPM1): this compound directly binds to both wild-type and, notably, the mutated form of NPM1 (NPMc+) that is characteristic of a large fraction of AML cases.[1][2] The interaction is mediated by the S-alkylation of cysteine residues on the protein.[1][3] Specifically, studies have pinpointed Cysteine 275 (Cys275) in the C-terminal domain of NPM1 as a key residue for this interaction.[1][4] This binding is crucial for the subsequent biological effects of the compound.

Exportin-1 (Crm1): In addition to NPM1, this compound also interacts with Crm1, a key protein responsible for the nuclear export of various proteins, including tumor suppressors.[1][2] By binding to Crm1, this compound inhibits its function, leading to the nuclear retention of Crm1 cargo proteins.[1][5]

Quantitative Analysis of this compound's Anti-Leukemic Activity

The anti-proliferative effects of this compound have been quantified across various AML cell lines, demonstrating its potency, particularly in cells harboring NPM1 mutations.

| Cell Line | NPM1 Status | FLT3 Status | p53 Status | IC50 / GI50 (µM) | Citation |

| OCI-AML3 | Mutated | ITD | Wild-type | 0.52 ± 0.15 (GI50, 72h) | [1] |

| OCI-AML2 | Wild-type | Wild-type | Wild-type | 0.35 ± 0.09 (GI50, 72h) | [1] |

| MV4-11 | Wild-type | ITD | Wild-type | 0.116 | [6] |

| Molm-13 | Wild-type | ITD | Wild-type | 0.078 | [6] |

| NB4 | Wild-type | Wild-type | Mutated | 1.1 | [6] |

| HL-60 | Wild-type | Wild-type | Null | >10 | [6] |

Mechanism of Action: A Dual-Pronged Attack on AML Pathogenesis

The therapeutic efficacy of this compound in AML stems from its dual interaction with NPM1 and Crm1, leading to a cascade of anti-leukemic effects.

-

Relocalization of Mutant NPM1: In NPM1-mutated AML, the aberrant cytoplasmic localization of NPMc+ is a key driver of the disease. This compound treatment restores the nucleolar localization of NPMc+.[1][2] This is achieved through a two-fold mechanism: direct binding to NPMc+ and inhibition of Crm1-mediated nuclear export.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: By restoring the proper localization and function of NPM1 and inhibiting nuclear export, this compound triggers programmed cell death (apoptosis) in AML cells.[7] Furthermore, it can induce cell cycle arrest, thereby halting the proliferation of leukemic cells.[7]

-

Modulation of p53: this compound treatment has been shown to increase the protein levels of the tumor suppressor p53, which is often dysregulated in cancer.[2] This effect is likely a consequence of NPM1 modulation, as NPM1 is a known regulator of p53 stability and activity.

Experimental Protocols for Target Validation

The identification and validation of this compound's targets in AML have been accomplished through a series of rigorous experimental techniques.

Affinity Chromatography for Target Pull-Down

Objective: To identify proteins that directly bind to this compound.

Methodology:

-

Probe Synthesis: Synthesize a biotinylated derivative of this compound to serve as a probe for affinity pull-down experiments.

-

Cell Lysis: Lyse AML cells (e.g., OCI-AML3) to obtain a total protein lysate.

-

Incubation: Incubate the cell lysate with the biotinylated this compound probe to allow for binding to target proteins.

-

Capture: Use streptavidin-coated beads to capture the biotinylated probe along with any bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Identify the eluted proteins using mass spectrometry (MS).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target proteins in a cellular context.

Methodology:

-

Cell Treatment: Treat intact AML cells with either this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more thermally stable.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein (e.g., NPM1, Crm1) remaining in the soluble fraction at each temperature using techniques like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Immunofluorescence for Protein Localization

Objective: To visualize the subcellular localization of NPM1 following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Grow AML cells (e.g., OCI-AML3) on coverslips and treat with this compound or a vehicle control for a specified duration.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.

-

Immunostaining: Incubate the cells with a primary antibody specific for NPM1, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

-

Imaging: Visualize the cells using a fluorescence microscope to determine the localization of NPM1.

Cell Viability and Apoptosis Assays

Objective: To quantify the effect of this compound on AML cell proliferation and survival.

Methodology:

-

Cell Viability (e.g., MTT or WST-1 assay):

-

Seed AML cells in a 96-well plate and treat with a range of this compound concentrations.

-

After a defined incubation period, add the respective reagent (MTT or WST-1) to the wells.

-

Measure the absorbance or fluorescence, which correlates with the number of viable cells.

-

Calculate the IC50 or GI50 value, representing the concentration of this compound that inhibits cell growth by 50%.[7][8]

-

-

Apoptosis (e.g., Annexin V/Propidium Iodide Staining):

-

Treat AML cells with this compound.

-

Stain the cells with Annexin V (which binds to apoptotic cells) and Propidium Iodide (which stains necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[8]

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the complex interactions and experimental processes involved in this compound research, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in AML cells.

Caption: Workflow for this compound target identification.

Caption: Inhibition of Crm1-mediated nuclear export of mutant NPM1.

Conclusion

This compound represents a promising therapeutic candidate for AML, particularly for patients with NPM1 mutations. Its dual mechanism of action, involving the direct binding to mutant NPM1 and the inhibition of the nuclear export machinery via Crm1, provides a powerful strategy to counteract the oncogenic effects of cytoplasmic NPM1. The experimental methodologies outlined in this guide have been instrumental in elucidating these mechanisms and provide a framework for the continued investigation and development of this compound and similar targeted therapies for AML. The provided data and visualizations offer a comprehensive resource for researchers dedicated to advancing the treatment of this challenging disease.

References

- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Avrainvillamide's Modulation of the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide, a natural product of fungal origin, has demonstrated significant antiproliferative effects in various cancer cell lines. Its mechanism of action does not involve direct interaction with the tumor suppressor protein p53. Instead, this compound indirectly modulates the p53 pathway by targeting nucleophosmin (NPM1), a key regulator of p53. This technical guide provides an in-depth overview of the molecular mechanism, experimental evidence, and associated methodologies related to this compound's role in the p53 signaling cascade.

Introduction

The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation. Its activation in response to cellular stress triggers cell cycle arrest, apoptosis, or senescence. The p53 pathway is frequently inactivated in human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a molecule of interest due to its ability to indirectly activate p53 signaling. This document details the mechanism by which this compound exerts its effects and provides a compilation of experimental data and protocols for researchers in the field.

Mechanism of Action: Indirect p53 Activation via NPM1 Targeting

This compound's primary intracellular target is Nucleophosmin (NPM1), a multifunctional phosphoprotein predominantly localized in the nucleolus.[1][2][3] NPM1 is known to regulate the stability and activity of p53.[1][2][3] The interaction between this compound and NPM1 disrupts the normal function of NPM1, leading to an increase in cellular p53 levels.[1][2]

The core mechanism involves the following key steps:

-

Binding to NPM1: this compound directly binds to NPM1.[1][2]

-

Disruption of NPM1 Function: This binding event interferes with NPM1's ability to regulate p53.

-

p53 Stabilization and Accumulation: Consequently, p53 is stabilized and accumulates within the cell.[1]

-

Activation of p53-mediated Apoptosis: The increased levels of p53 can then activate downstream pathways leading to apoptosis in cancer cells.

Furthermore, studies have shown that the presence of wild-type p53 sensitizes cancer cells to the antiproliferative effects of this compound, highlighting the importance of this pathway in the molecule's efficacy.

Data Presentation: Effects of this compound on p53 Pathway Components

The following tables summarize the observed effects of this compound on key proteins in the p53 pathway, as reported in the literature.

Table 1: Effect of this compound on p53 and p21 Protein Levels

| Cell Line | This compound Concentration | Treatment Duration | Effect on p53 Levels | Effect on p21 Levels | Reference |

| T-47D | 500 nM | 24 hours | Substantial Increase | Not Reported | [1] |

| LNCaP | 500 nM | 24 hours | Substantial Increase | Not Reported | [1] |

| OCI-AML3 | 0.5 µM | 24 hours | Increased | Increased | |

| OCI-AML3 | 1.0 µM | 24 hours | Increased | Increased | |

| MV4-11 | 0.5 µM | 24 hours | Increased | Increased | |

| MV4-11 | 1.0 µM | 24 hours | Increased | Increased |

Note: "Increased" and "Substantial Increase" are based on qualitative assessments of Western blot data from the cited literature. Quantitative densitometry data is not available in the source materials.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Proposed Signaling Pathway

Caption: Proposed signaling pathway of this compound in modulating the p53 pathway.

Experimental Workflow for Assessing this compound's Effect on p53

Caption: A typical experimental workflow to determine the effect of this compound on p53 protein levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature studying this compound.

Cell Culture and Treatment

-

Cell Lines: T-47D (human breast cancer), LNCaP (human prostate cancer), OCI-AML3, and MV4-11 (human acute myeloid leukemia) cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1.0 µM) or DMSO as a vehicle control. Cells are incubated for the desired duration (e.g., 24 hours).

Western Blotting for p53 and p21

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53 (e.g., clone DO-1 or FL-393) and p21, diluted in the blocking buffer. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression levels of p53 and p21 are normalized to the loading control.

Affinity-Isolation of NPM1

This protocol is adapted from studies using a biotinylated this compound analog to pull down its binding partners.

-

Probe: A biotin-conjugated this compound analog is synthesized.

-

Cell Lysate Preparation: Cancer cells are lysed to obtain a whole-cell protein extract.

-

Incubation with Probe: The cell lysate is incubated with the biotinylated this compound probe to allow for binding to target proteins.

-

Streptavidin Pulldown: Streptavidin-coated magnetic beads or agarose resin are added to the lysate and incubated to capture the biotin-probe-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are then analyzed by Western blotting using an anti-NPM1 antibody to confirm the interaction.

Conclusion

This compound represents a promising class of compounds that can modulate the p53 pathway, a critical axis in cancer biology. Its indirect mechanism of action, through the targeting of NPM1, offers a unique therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the anticancer potential of this compound and similar molecules. Further quantitative studies are warranted to precisely determine the dose-dependent effects of this compound on p53 and its downstream targets.

References

- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Avrainvillamide's Disruption of Crm1-Mediated Nuclear Export: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between the natural product avrainvillamide and the nuclear export protein Crm1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1). This compound, a potent antiproliferative agent, has been shown to inhibit the function of Crm1, a key transporter responsible for the export of numerous proteins and RNA from the nucleus to the cytoplasm. This inhibition leads to the nuclear accumulation of Crm1 cargo proteins, including tumor suppressors and cell cycle regulators, ultimately contributing to apoptosis in cancer cells. This document details the mechanism of this interaction, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows. A notable aspect of this compound's mechanism is its dual interaction with both Crm1 and Nucleophosmin (NPM1), a multifunctional protein often dysregulated in cancer.[1][2]

Introduction: Crm1 and the Nuclear Export Pathway

The eukaryotic cell maintains a high degree of spatial regulation of cellular processes by compartmentalizing proteins and RNA between the nucleus and the cytoplasm. The nuclear pore complex (NPC) governs this trafficking, and transport receptors of the karyopherin-β family mediate the movement of most large molecules. Crm1 is a primary nuclear export receptor that recognizes and binds to cargo proteins containing a leucine-rich Nuclear Export Signal (NES).[3][4] This binding is cooperative with the small GTPase Ran in its GTP-bound state (RanGTP), which is abundant in the nucleus.[3] The resulting trimeric complex (Crm1-RanGTP-Cargo) is then translocated through the NPC into the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the disassembly of the export complex and the release of the cargo protein.[5] Crm1 is then recycled back into the nucleus for subsequent rounds of export.[3]